molecular formula C12H15N5O8P- B1262862 acetyl-AMP

acetyl-AMP

Cat. No. B1262862
M. Wt: 388.25 g/mol
InChI Key: UBPVOHPZRZIJHM-WOUKDFQISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-AMP(1-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH group of acetyl-AMP;  major species at pH 7.3.

Scientific Research Applications

Enzymatic Functions and Metabolic Pathways

Acetyl-coenzyme A synthetase (Acs) plays a pivotal role in cellular metabolism in both prokaryotes and eukaryotes. It activates acetate to acetyl-coenzyme A (Ac-CoA), a critical two-carbon metabolite used in various anabolic and energy generation processes. The synthesis and activity of Acs are intricately regulated, with mechanisms in place to monitor the enzyme's synthesis and activity, ensuring proper metabolic integration (Starai & Escalante‐Semerena, 2004). Moreover, the crystal structure of yeast Acs in complex with AMP provides insights into the enzyme's conformational changes during catalysis, essential for understanding its function in metabolic pathways (Jogl & Tong, 2004).

Posttranslational Regulation and Activation

Acetyl-CoA synthetase activity is regulated posttranslationally through acetylation of specific lysine residues. This modulation of enzyme activity suggests that acetylation is a common regulatory mechanism for the AMP-forming family of enzymes, which includes nonribosomal peptide synthetases, luciferase, and acyl-CoA synthetases (Starai et al., 2002).

Role in Acetyl-CoA Homeostasis and Transcriptional Regulation

SNF1, the yeast ortholog of mammalian AMP-activated protein kinase (AMPK), regulates acetyl-CoA homeostasis and global histone acetylation. By phosphorylating and inhibiting acetyl-CoA carboxylase, SNF1 influences the cellular concentration of acetyl-CoA, linking intermediary metabolism with transcriptional regulation (Zhang, Galdieri, & Vancura, 2013).

Influence on Cellular Processes and Signal Transduction

The "acetate switch," a phenomenon observed in cells transitioning between nutrient-rich and nutrient-poor environments, involves key components like acetyl phosphate, influencing cellular processes ranging from organelle biogenesis to cell cycle regulation. The regulation of AMP-ACS through reversible acetylation further exemplifies the intricate control mechanisms involved in cellular responses to environmental changes (Wolfe, 2005).

AMPK Activation and Protein Acetylation

AMP-activated protein kinase (AMPK) serves as a central regulator of metabolism. The activation of AMPK leads to a metabolic shift from anabolism to catabolism, impacting pathways such as the inhibition of acetyl-CoA carboxylase and regulation of acetyl-CoA homeostasis. This, in turn, affects protein acetylation and alters gene expression patterns, demonstrating the broad implications of AMPK activation in cellular metabolism and signaling (Galdieri et al., 2016).

properties

Product Name

acetyl-AMP

Molecular Formula

C12H15N5O8P-

Molecular Weight

388.25 g/mol

IUPAC Name

acetyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/p-1/t6-,8-,9-,12-/m1/s1

InChI Key

UBPVOHPZRZIJHM-WOUKDFQISA-M

Isomeric SMILES

CC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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